molecular formula C8H10O B055418 2,4,6-Trideuterio-3,5-dimethylphenol CAS No. 124285-98-9

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No. B055418
Key on ui cas rn: 124285-98-9
M. Wt: 125.18 g/mol
InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N
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Patent
US05969196

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the yield of distillation
CUSTOM
Type
CUSTOM
Details
in yield
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05969196

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the yield of distillation
CUSTOM
Type
CUSTOM
Details
in yield
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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